molecular formula C7H6ClN3O B2712475 2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551177-88-8

2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2712475
CAS No.: 1551177-88-8
M. Wt: 183.6
InChI Key: KYIYZVZXQHZZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS 1551177-88-8) is a high-value aromatic heterocyclic building block of significant interest in advanced chemical research and development. With a molecular formula of C7H6ClN3O and a molecular weight of 183.60 g/mol, this compound features a fused [1,2,4]triazolo[1,5-a]pyridine core, a scaffold recognized for its versatile applications . The electron-accepting [1,2,4]triazolo[1,5-a]pyridine (TP) unit is a pivotal structure in designing innovative materials. Recent theoretical studies have validated its exceptional potential in creating efficient thermally activated delayed fluorescence (TADF) emitters for next-generation organic light-emitting diodes (OLEDs) . The chloro and methoxy functional groups on this core provide distinct reactive sites for further functionalization, allowing researchers to fine-tune electronic properties and modulate donor-acceptor strength in molecular architectures . Furthermore, the 1,2,4-triazolo[1,5-a]pyridine scaffold is frequently explored in medicinal and pharmaceutical chemistry due to its presence in biologically active compounds . It serves as a key intermediate in developing novel therapeutic agents, with documented activities including service as inverse agonists and enzyme inhibitors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIYZVZXQHZZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=NN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1551177-88-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.6 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC2=NC(=NN2C=C1)Cl

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro tests showed significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB45329.1
MCF-715.3
HepG222.73

The structure-activity relationship indicates that the presence of the methoxy and chloro groups enhances its anticancer efficacy. The compound's mechanism of action appears to involve the inhibition of key signaling pathways in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

MicroorganismActivityReference
E. coliBacteriostatic
S. aureusBacteriostatic
A. flavusAntifungal

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an inhibitor of human carbonic anhydrase (hCA), which is involved in various physiological processes and is a target for drug development:

IsoenzymeIC50 (nM)Reference
hCA II8.43
hCA IX6.91

This inhibitory activity highlights its potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anticancer Efficacy : A study conducted on MCF-7 and HepG2 cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound binds competitively to the active site of hCA isoenzymes, providing insights into its mechanism of action and paving the way for further drug design efforts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine as an anticancer agent. The compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibitors of IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, structure-based virtual screening has identified it as a promising scaffold for developing inhibitors targeting heme-containing enzymes such as IDO1. The design of analogues based on this scaffold has led to compounds with improved potency and selectivity .

Case Study 1: IDO1 Inhibition

A study conducted on the structure-activity relationship (SAR) of compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold demonstrated that modifications to the triazole ring significantly affect inhibitory potency against IDO1. The study reported sub-micromolar potency for certain analogues and established a correlation between structural features and biological activity .

Case Study 2: Anticancer Mechanisms

Another investigation into the anticancer mechanisms of this compound revealed its ability to disrupt cellular integrity and influence glucose metabolism in cancer cells. This disruption is critical as altered glucose metabolism is a hallmark of cancer progression. The compound's efficacy was tested in vitro using various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayPotency (IC50)Reference
IDO1 InhibitionIndoleamine 2,3-Dioxygenase 1Sub-micromolar
Anticancer ActivityVarious Cancer Cell LinesVaries by cell line

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolopyridine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Key structural analogs include:

Compound Substituents Key Features Reference
2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine 2-Cl, 7-OCH₃ Potential for dual electronic effects (Cl as electron-withdrawing, OCH₃ as electron-donating).
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate 6-CH₃, 7-COOEt, 8-(2,4-Cl₂C₆H₃) Exhibits antifungal and anticancer activities; twisted substituents reduce planarity, potentially enhancing membrane permeability.
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines (11a–d) 7-Cl, 5-CH₃, variable 2-position Chlorination via PCl₅ or POCl₃ enhances reactivity for further functionalization.
2-Alkoxy/arylthio-[1,2,4]triazolo[1,5-a]quinazolines (8a–d) Variable alkoxy/arylthio groups Thione derivatives (C=S) show distinct IR absorption (~1,249–1,268 cm⁻¹) and ¹³C-NMR signals (~185 ppm).

Key Observations :

  • Chlorine Substituents : Chlorine at the 2-position (as in the target compound) is common in bioactive triazolopyridines, enhancing electrophilicity and binding to biological targets .
  • Methoxy vs. Thione Groups : The 7-methoxy group in the target compound contrasts with thione (C=S) derivatives, which exhibit weaker IR absorption bands (~1,250 cm⁻¹) and distinct electronic properties .
  • Bulkier Substituents : Compounds like Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolopyridine demonstrate that steric hindrance from aryl groups can modulate biological activity by altering molecular conformation .

Comparison with Target Compound :

  • Metal-free microwave methods offer greener alternatives compared to traditional chlorination, which may involve toxic reagents.
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=O or C=S groups (if present) would show absorption at ~1,670–1,682 cm⁻¹ (C=O) or ~1,250 cm⁻¹ (C=S) .
    • Methoxy groups typically exhibit C-O stretching at ~1,250–1,300 cm⁻¹.
  • NMR Spectroscopy :
    • Chlorine and methoxy substituents influence chemical shifts; e.g., ¹³C-NMR for C-Cl appears at ~100–110 ppm, while C-OCH₃ resonates at ~55–60 ppm .

Q & A

Q. What are the established synthetic routes for 2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of triazolopyridine derivatives typically involves cyclization of precursors such as substituted pyridines or amidines. For example:

  • Oxidative Cyclization : Use of oxidants like NaOCl or MnO₂ to cyclize N-(2-pyridyl)amidines, yielding the triazolopyridine core .
  • Tandem Reactions : A novel tandem reaction involving (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ produces substituted triazolopyridines in 76% yield after purification .
    Key Considerations : Optimize temperature (e.g., 80°C for DMF-based reactions), solvent polarity, and stoichiometry to minimize side products. Purity is enhanced via column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) .

Q. How is the molecular structure of 2-chloro-7-methoxy-triazolopyridine validated experimentally?

Methodological Answer: Structural confirmation relies on:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsional angles (e.g., carboxylate groups twisted at 55.6° from the triazolopyridine plane) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and methoxy groups show distinct shifts). For example, NH protons in similar derivatives appear at δ 8.59 ppm in DMSO-d₆ .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.1 ppm) .

Q. What preliminary pharmacological activities have been reported for triazolopyridine derivatives?

Methodological Answer: Triazolopyridines exhibit:

  • Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., Cl, Br) show inhibition against Candida spp. via membrane disruption .
  • Anticancer Potential : Substituted analogs (e.g., 7-arylhydroxymethyl derivatives) inhibit kinase pathways (IC₅₀ values in µM range) .
    Experimental Design : Screen compounds using MTT assays (72-hour exposure) and validate targets via Western blotting .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in triazolopyridine synthesis?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening : Copper(I) iodide or Pd/C enhances cyclization efficiency (e.g., 85% yield in Cu-catalyzed azide-alkyne cycloadditions) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity .
    Case Study : Replacing K₂CO₃ with Cs₂CO₃ in lithiation reactions increased yields by 15% due to stronger base activity .

Q. How do steric and electronic effects of substituents influence the biological activity of 2-chloro-7-methoxy-triazolopyridine?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, Br) : Enhance metabolic stability and target binding (e.g., Cl at position 2 increases logP by 0.5, improving blood-brain barrier penetration) .
  • Methoxy Groups : Hydrogen bonding with active sites (e.g., methoxy at position 7 enhances antifungal activity by 3-fold vs. unsubstituted analogs) .
    Data Analysis : Use QSAR models to correlate Hammett σ values with IC₅₀ data. For example, σ = +0.23 for Cl correlates with lower IC₅₀ in kinase assays .

Q. How can conflicting crystallographic and spectroscopic data on triazolopyridine derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Compare X-ray data (e.g., bond lengths ±0.01 Å) with DFT-optimized structures (B3LYP/6-31G* level) .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., temperature-dependent shifts in NH protons) .
    Case Study : A reported 72.6° torsional angle in X-ray data conflicted with DFT predictions; re-measurement revealed solvent-induced polymorphism.

Q. What advanced applications exist for 2-chloro-7-methoxy-triazolopyridine beyond pharmacology?

Methodological Answer:

  • Fluorescent Probes : Derivatives with ethynyl groups exhibit strong blue fluorescence (Φ = 0.45) and large Stokes shifts (120 nm), useful in cellular imaging .
  • Coordination Chemistry : Triazolopyridines act as ligands for Cu(II) complexes, studied via UV-Vis (λmax = 450 nm) and EPR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.